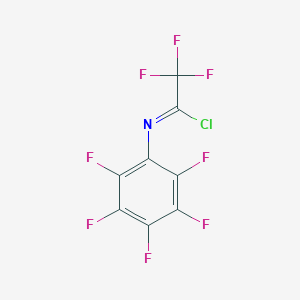
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C8H5ClF3N. It is known for its unique properties due to the presence of both trifluoromethyl and perfluorophenyl groups. This compound is often used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride typically involves the reaction of trifluoroacetic anhydride with perfluoroaniline in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine can yield an imine derivative, while reaction with an alcohol can produce an ester .
Scientific Research Applications
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride involves its ability to act as an electrophile in chemical reactions. The presence of the trifluoromethyl and perfluorophenyl groups enhances its reactivity, allowing it to participate in a variety of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- N-Phenyltrifluoroacetimidoyl Chloride
- 2,2,2-Trifluoro-N-phenylethanimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride is unique due to the presence of both trifluoromethyl and perfluorophenyl groups, which impart distinct chemical properties. These groups enhance its reactivity and make it a valuable reagent in the synthesis of fluorinated compounds .
Properties
Molecular Formula |
C8ClF8N |
|---|---|
Molecular Weight |
297.53 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2,3,4,5,6-pentafluorophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8ClF8N/c9-7(8(15,16)17)18-6-4(13)2(11)1(10)3(12)5(6)14 |
InChI Key |
SDNXUZKQLXEQPC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13681489.png)
![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)
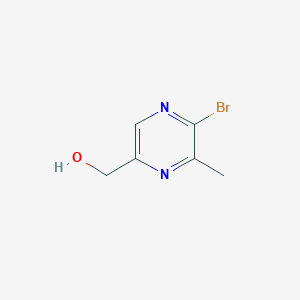

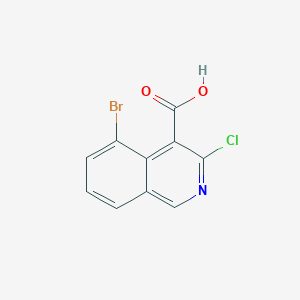
![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine](/img/structure/B13681524.png)

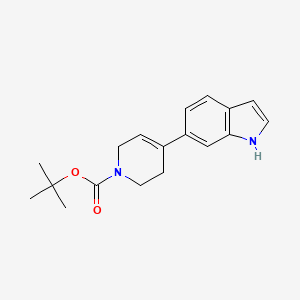
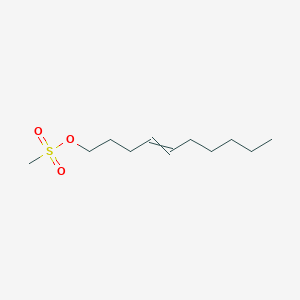

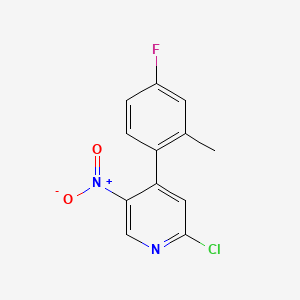


![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)
